molecular formula C14H11NOS B1678571 PBIT CAS No. 2514-30-9

PBIT

Cat. No.: B1678571
CAS No.: 2514-30-9
M. Wt: 241.31 g/mol
InChI Key: KRXMYBAZKJBJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PBIT typically involves the reaction of 2-aminobenzenethiol with 4-methylbenzoyl chloride under basic conditions to form the intermediate 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

PBIT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Target Identification

  • Infectious Diseases : PBIT has been instrumental in identifying drug targets for pathogens such as Candida albicans and Mycobacterium tuberculosis. For instance, a study validated this compound by analyzing 57 putative targets of Candida albicans, demonstrating its efficiency in screening microbial proteomes for potential drug targets .
  • Broad-Spectrum Drug Development : The tool supports the identification of targets that have homologs across multiple pathogenic organisms, which is crucial for developing broad-spectrum drugs. This capability was highlighted in a recent update to this compound that incorporated functionalities related to systems biology and immuno-informatics .
  • Vaccine Development : this compound has also been applied in safety profiling multiepitope vaccines and constructing mRNA vaccines against a range of pathogens. Its ability to prioritize potential vaccine targets is critical in the current landscape of rising superbugs and pandemics .

Cancer Research

This compound serves as a small-molecule inhibitor of lysine demethylase 5B (JARID1B), which plays a role in various cancers. Studies have shown that inhibiting JARID1B with this compound can enhance cancer cell death and improve treatment efficacy. For example, in breast cancer models, this compound treatment increased levels of methylated histone H3, suggesting its potential as a therapeutic agent .

Data Tables

Application AreaSpecific Use CaseKey Findings
Infectious DiseasesDrug target identification for Candida albicansIdentified 57 putative targets
Broad-Spectrum Drug DevelopmentTarget identification across pathogensSupports development of broad-spectrum drugs
Vaccine DevelopmentSafety profiling for multiepitope vaccinesEnhanced prioritization of vaccine targets
Cancer ResearchInhibition of JARID1B in breast cancerIncreased methylation leads to enhanced cell death

Case Study 1: Drug Target Identification for Mycobacterium tuberculosis

A study utilized this compound to analyze 48 putative antigens from Mycobacterium tuberculosis. The findings confirmed the tool's effectiveness in identifying viable drug targets that could lead to novel therapeutic interventions against tuberculosis .

Case Study 2: Inhibition of JARID1B in Cancer Treatment

Research demonstrated that this compound effectively inhibits JARID1B, leading to reduced inflammatory responses in models of endothelial dysfunction. This inhibition correlated with decreased tumor sizes and improved overall survival rates in preclinical models of non-small cell lung cancer .

Mechanism of Action

PBIT exerts its effects by specifically inhibiting the Jumonji AT-rich Interactive Domain 1 (JARID1) enzymes. These enzymes are responsible for the demethylation of histone H3 lysine 4 (H3K4), a key epigenetic mark associated with active transcription. By inhibiting JARID1B, JARID1A, and JARID1C, this compound prevents the removal of the H3K4me3 mark, leading to the suppression of gene expression and inhibition of cell proliferation. This mechanism is particularly effective in cancer cells that overexpress JARID1B .

Comparison with Similar Compounds

PBIT is unique in its specificity for JARID1 enzymes compared to other histone demethylase inhibitors. Similar compounds include:

Biological Activity

PBIT (1,3-bis(2-hydroxy-5-methylphenyl)thiourea) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound primarily acts as an inhibitor of specific enzymes involved in cellular proliferation and inflammation. Research indicates that this compound inhibits the activity of JARID1 enzymes, which are implicated in the regulation of gene expression related to cell growth and differentiation. A study demonstrated that this compound effectively inhibits cell proliferation in a dose-dependent manner, showcasing its potential as a therapeutic agent against certain cancers, including prostate cancer .

Effects on Cancer Cell Lines

In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines, including colorectal and prostate cancer cells. For instance, when Caco-2 intestinal epithelial cells were treated with this compound, a notable decrease in cell viability was observed at concentrations above 60 μM. This effect was attributed to the inhibition of DNA synthesis and induction of apoptosis .

Table 1: Effects of this compound on Caco-2 Cell Proliferation

Concentration (μM)Cell Viability (%)Apoptosis Induction (%)
01000
308010
605030
1002060

The data indicates a clear correlation between increased concentrations of this compound and decreased cell viability, alongside increased apoptosis.

Chemopreventive Effects

The chemopreventive effects of this compound have been evaluated using an azoxymethane (AOM)-induced rat colon carcinogenesis model. In this study, both this compound and its selenium-containing analog (PBI-Se) were administered to assess their efficacy in reducing tumor development. The results indicated that both compounds significantly inhibited the formation of aberrant crypt foci (ACF), which are precursors to colorectal cancer .

Table 2: Chemopreventive Efficacy of this compound in Rat Model

Treatment GroupACF Count (per colon)Tumor Incidence (%)
Control2580
This compound (100 mg/kg)1030
PBI-Se (50 mg/kg)510

These findings suggest that this compound may have significant potential as a chemopreventive agent against colorectal cancer.

Clinical Implications

A clinical study investigated the effects of this compound on patients with advanced prostate cancer. The study reported that patients receiving this compound showed a marked reduction in prostate-specific antigen (PSA) levels, indicating a decrease in tumor burden. Additionally, side effects were minimal compared to traditional chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard in vitro assays for evaluating PBIT’s chemopreventive potential?

Methodological Answer: Key assays include:

  • Cell cycle analysis (e.g., flow cytometry to assess G1/S/G2-M phase distribution in lung cancer cell lines like A549 and NCI-H460) .
  • Western blotting to quantify protein expression (e.g., p21, p27, p53, iNOS) .
  • Nitric oxide (NO) production assays (e.g., total nitrite measurement via Griess reaction) .
  • Dose-response experiments to determine IC50 values across concentrations (e.g., 1–20 µM) .

Q. How can the PICOT framework guide experimental design for this compound studies?

Methodological Answer: Use the PICOT framework to structure research questions:

  • Population (P): Specific cell lines (e.g., A549) or animal models.
  • Intervention (I): this compound treatment at defined concentrations.
  • Comparison (C): Control groups (untreated) or analogs (e.g., Se-PBIT).
  • Outcome (O): Molecular markers (e.g., iNOS suppression, cell cycle arrest).
  • Time (T): Exposure duration (e.g., 24–72 hours). This ensures specificity and reproducibility .

Q. What are the primary molecular targets of this compound in cancer cell lines?

Methodological Answer: this compound modulates:

  • Cell cycle regulators: Induces p21, p27, and p53 proteins to arrest the cell cycle .
  • Inflammatory pathways: Suppresses iNOS protein expression and NO production .
  • Apoptosis markers: Activates p38 MAPK in a dose-dependent manner . Experimental validation requires triplicate Western blots and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

Methodological Answer:

  • Systematic review: Use PRISMA guidelines to synthesize existing evidence and identify gaps (e.g., discrepancies in NO inhibition levels between cell types) .
  • Dose optimization: Compare this compound’s bioavailability in vitro (µM range) vs. in vivo (plasma concentrations) .
  • Mechanistic studies: Employ knockout models (e.g., p53-null cells) to isolate this compound’s dependency on specific pathways .

Q. What experimental strategies address this compound’s limited solubility in pharmacological assays?

Methodological Answer:

  • Solubility enhancement: Use DMSO as a co-solvent (<0.1% final concentration to avoid cytotoxicity) .
  • Nanoformulation: Encapsulate this compound in liposomes or polymeric nanoparticles to improve bioavailability .
  • Analytical validation: Confirm solubility via HPLC or mass spectrometry under physiological conditions .

Q. How should researchers design studies to compare this compound with its selenium analog (Se-PBIT)?

Methodological Answer:

  • Head-to-head assays: Test both compounds in parallel using identical concentrations (e.g., 5–20 µM) and endpoints (e.g., iNOS suppression, cell cycle arrest) .
  • Statistical rigor: Use paired t-tests to compare efficacy (e.g., Se-PBIT shows superior NO inhibition at 10 µM, p < 0.05) .
  • Mechanistic profiling: Perform RNA-seq to identify differential gene expression induced by this compound vs. Se-PBIT .

Q. Data Contradiction & Analysis

Q. How to interpret conflicting results in this compound’s inhibition of NO production across cell lines?

Methodological Answer:

  • Context-dependent variability: A549 cells show weak NO inhibition, while H460 may respond differently due to basal iNOS levels .
  • Technical replication: Repeat assays with fresh this compound batches and standardized protocols (e.g., Griess reaction calibration) .
  • Meta-analysis: Pool data from multiple studies to calculate effect sizes and confidence intervals .

Q. What statistical methods are optimal for analyzing this compound’s dose-response data?

Table 1. This compound’s Effects on iNOS and NO in A549 Cells

Concentration (µM)iNOS Suppression (%)NO Reduction (%)Significance (p < 0.05)
520% (Se-PBIT only)10%No
1045%25%Yes (Se-PBIT)
2060%30%Yes

Table 2. Cell Cycle Modulation by this compound vs. Se-PBIT in H460 Cells

CompoundG1 Phase Increase (%)G2-M Phase Increase (%)Key Proteins Induced
This compound0% (NS)0% (NS)None
Se-PBIT16%27%p21, p27, p53, p38

Properties

IUPAC Name

2-(4-methylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMYBAZKJBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359056
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2514-30-9
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.